5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one is a complex organic compound characterized by a unique arrangement of triazole and triazinone moieties. This compound features a benzyl group and a dichlorophenyl substituent, contributing to its potential biological activity. The presence of the 1,2,4-triazole ring is significant as it is known for its stability and versatility in medicinal chemistry, often acting as an isostere for various functional groups such as amides and esters .
The synthesis of 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one typically involves the reaction of specific precursors under controlled conditions. For instance, it can be synthesized through a multi-step process involving the formation of the triazole ring followed by cyclization to form the triazinanone structure. The reactions may include condensation reactions and cycloadditions that facilitate the formation of the desired heterocyclic frameworks .
This compound exhibits significant biological activity due to its structural features. Compounds containing triazole and triazinone rings have been studied for their antibacterial, antifungal, and antitumor properties. The presence of electron-withdrawing groups like chlorine enhances its biological efficacy by increasing lipophilicity and improving binding interactions with biological targets . For example, derivatives of 1,2,4-triazoles have shown potent activity against various pathogens including Aspergillus fumigatus and Staphylococcus aureus.
The synthesis methods for 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one typically involve:
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one has potential applications in:
The compound's unique structure allows it to interact with multiple biological targets which enhances its utility in these fields .
Interaction studies involving 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one focus on its binding affinity to various enzymes and receptors. Molecular docking studies have indicated that the compound can form significant interactions with active sites of target proteins involved in pathogenic processes. This includes hydrogen bonding and hydrophobic interactions which are critical for its biological efficacy .
Several compounds share structural features with 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-chlorophenyl)-3-methyl-5-(triazol-1-yl)pyrazole | Contains a triazole and pyrazole ring | Antifungal properties |
| 2-amino-5-benzylthiazole | Contains thiazole instead of triazole | Antibacterial activity |
| 4-(trifluoromethyl)phenyltriazoles | Contains trifluoromethyl group | Potent against MRSA |
These compounds highlight the diversity within this chemical class while showcasing the unique structural elements present in 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one that may contribute to its specific biological activities .
The compound 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one is a structurally complex heterocyclic molecule belonging to the triazinan-2-one family. Its systematic IUPAC name reflects the arrangement of its core triazinan-2-one ring (a six-membered ring containing three nitrogen atoms and one ketone group) and its three distinct substituents: a benzyl group at position 5, a 3,4-dichlorophenyl group at position 1, and a 1,2,4-triazol-4-yl moiety at position 3.
Molecular Formula: C₁₈H₁₆Cl₂N₆O
Molecular Weight: 403.3 g/mol.
The compound’s structural uniqueness is further captured in its SMILES notation:C1N(CN(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)N3C=NN=C3)CC4=CC=CC=C4,
and its InChIKey identifier:FZLNFCHFHXEVEQ-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| IUPAC Name | 5-benzyl-1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one |
| CAS Registry Number | 810635-25-7 |
| PubChem CID | 667319 |
| ChEMBL ID | CHEMBL1428727 |
The benzyl group (C₆H₅CH₂–) and 3,4-dichlorophenyl substituent introduce steric bulk and electron-withdrawing characteristics, while the 1,2,4-triazol-4-yl group contributes to hydrogen-bonding potential.
Triazinan-2-one derivatives, such as the subject compound, represent a specialized subclass of 1,3,5-triazine analogs. The broader 1,3,5-triazine scaffold, first synthesized in the 19th century via nitrile trimerization, gained prominence in medicinal chemistry due to its planar structure and capacity for diverse substitution patterns. Early derivatives like melamine and benzoguanamine laid the groundwork for exploring bioactivity in triazine-based systems.
The introduction of the ketone group at position 2 in triazinan-2-ones marked a significant evolution, enabling enhanced hydrogen-bonding interactions with biological targets. For example, 1,3,5-triazin-2(1H)-one derivatives have been investigated as kinase inhibitors and antimicrobial agents. The specific integration of a triazolyl group into the triazinan-2-one framework, as seen in this compound, reflects modern strategies to optimize pharmacokinetic properties while retaining heterocyclic rigidity.
The benzyl group in this compound serves multiple roles:
The 3,4-dichlorophenyl substituent contributes:
In combination with the hydrogen-bond-capable 1,2,4-triazol-4-yl group, these substituents create a multifunctional pharmacophore. Similar structural motifs are observed in antifungal agents (e.g., triazole-containing antifungals) and kinase inhibitors, underscoring the compound’s potential versatility.